molecular formula C12H9N5O3S B5968995 2-{[(4-NITROPHENYL)METHYL]SULFANYL}-9H-PURIN-6-OL CAS No. 15870-56-1

2-{[(4-NITROPHENYL)METHYL]SULFANYL}-9H-PURIN-6-OL

Cat. No.: B5968995
CAS No.: 15870-56-1
M. Wt: 303.30 g/mol
InChI Key: WHKVCAGKGQNACH-UHFFFAOYSA-N
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Description

2-{[(4-NITROPHENYL)METHYL]SULFANYL}-9H-PURIN-6-OL is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a purine base with a nitrophenylmethylsulfanyl group attached, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-NITROPHENYL)METHYL]SULFANYL}-9H-PURIN-6-OL typically involves the reaction of 4-nitrobenzyl chloride with 6-mercaptopurine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as crystallization or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-NITROPHENYL)METHYL]SULFANYL}-9H-PURIN-6-OL can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitrophenylmethylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: 2-{[(4-Aminophenyl)methyl]sulfanyl}-9H-purin-6-ol.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

    Hydrolysis: Decomposition products including purine derivatives and nitrophenyl compounds.

Scientific Research Applications

2-{[(4-NITROPHENYL)METHYL]SULFANYL}-9H-PURIN-6-OL has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(4-NITROPHENYL)METHYL]SULFANYL}-9H-PURIN-6-OL involves its interaction with specific molecular targets. The nitrophenylmethylsulfanyl group can interact with enzymes and receptors, potentially inhibiting their activity. The purine base can also interact with nucleic acids, affecting DNA and RNA synthesis and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(4-NITROPHENYL)METHYL]SULFANYL}-9H-PURIN-6-OL is unique due to its combination of a purine base and a nitrophenylmethylsulfanyl group

Properties

IUPAC Name

2-[(4-nitrophenyl)methylsulfanyl]-1,7-dihydropurin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N5O3S/c18-11-9-10(14-6-13-9)15-12(16-11)21-5-7-1-3-8(4-2-7)17(19)20/h1-4,6H,5H2,(H2,13,14,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHKVCAGKGQNACH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NC3=C(C(=O)N2)NC=N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501194176
Record name 1,9-Dihydro-2-[[(4-nitrophenyl)methyl]thio]-6H-purin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501194176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15870-56-1
Record name 1,9-Dihydro-2-[[(4-nitrophenyl)methyl]thio]-6H-purin-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15870-56-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,9-Dihydro-2-[[(4-nitrophenyl)methyl]thio]-6H-purin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501194176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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